molecular formula C14H12BrNO2S B7517588 5-bromo-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thiophene-2-carboxamide

5-bromo-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B7517588
M. Wt: 338.22 g/mol
InChI Key: KBQYWXHHMRCHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thiophene-2-carboxamide is a chemical compound that has been the focus of scientific research due to its potential as a pharmaceutical agent. This compound has shown promise in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis by activating the mitochondrial pathway. Its antimicrobial activity may be due to its ability to disrupt bacterial cell walls and inhibit fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant activity.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thiophene-2-carboxamide in lab experiments is its potential as a pharmaceutical agent. Its anticancer and antimicrobial activity make it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop as a drug.

Future Directions

There are several future directions for the study of 5-bromo-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thiophene-2-carboxamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to study its potential as an antioxidant and its ability to inhibit the activity of certain enzymes. Additionally, its antimicrobial activity could be further studied to determine its potential as a treatment for bacterial and fungal infections. Finally, studies could be conducted to determine its toxicity and potential side effects.

Synthesis Methods

The synthesis of 5-bromo-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thiophene-2-carboxamide involves the reaction of 2-bromo-5-nitrobenzoic acid with 2,3-dihydrobenzofuran-2-carboxaldehyde in the presence of sodium methoxide. The resulting compound is then reacted with thiophene-2-carboxylic acid to yield the final product.

Scientific Research Applications

5-bromo-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thiophene-2-carboxamide has been studied for its potential as an anticancer agent. In one study, it was found to induce apoptosis in human leukemia cells by activating the mitochondrial pathway. Additionally, this compound has been shown to have antimicrobial activity against various strains of bacteria and fungi.

properties

IUPAC Name

5-bromo-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2S/c15-13-6-5-12(19-13)14(17)16-8-10-7-9-3-1-2-4-11(9)18-10/h1-6,10H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQYWXHHMRCHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CNC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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